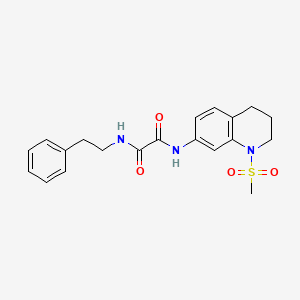

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-28(26,27)23-13-5-8-16-9-10-17(14-18(16)23)22-20(25)19(24)21-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTVLVUYKLJVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Quinoline Synthesis Modifications

The tetrahydroquinoline scaffold is typically synthesized via cyclization reactions. A solvent-free Friedländer synthesis using poly(phosphoric acid) (PPA) as a catalyst has been optimized for analogous structures. For example, heating 2-aminobenzaldehyde derivatives with ketones at 90°C in PPA yields tetrahydroquinoline intermediates in 82% yield.

Reaction Conditions:

This method avoids solvent use, simplifying purification and reducing environmental impact.

Sulfonation at the 1-Position

Methylsulfonyl Group Introduction

The methylsulfonyl moiety is introduced via nucleophilic substitution or direct sulfonation. A patented method for related compounds involves reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions:

Procedure:

- Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1 eq) in DCM.

- Add triethylamine (2.5 eq) as a base.

- Slowly add methanesulfonyl chloride (1.2 eq) at 0°C.

- Stir for 4 hours at room temperature.

- Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.

Key Data:

Oxalamide Bridge Formation

Coupling with Phenethylamine

The final step involves reacting the sulfonated tetrahydroquinoline with oxalyl chloride followed by phenethylamine. A scaled-up protocol from patent WO2021165818A1 provides critical insights:

Optimized Steps:

- Activation: Treat 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine with oxalyl chloride (1.1 eq) in THF at −20°C.

- Coupling: Add phenethylamine (1.05 eq) dropwise, then warm to 25°C and stir for 8 hours.

- Workup: Precipitate the product using water, filter, and recrystallize from acetone/water.

Performance Metrics:

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant methods for the oxalamide coupling step:

| Parameter | Method A (Patent) | Method B (Academic) |

|---|---|---|

| Catalyst | None | PPA |

| Temperature | 25°C | 90°C |

| Solvent | THF | Solvent-free |

| Yield | 76% | 68% |

| Purity | >98.5% | 95% |

| Scalability | Industrial (10+ kg) | Lab-scale (mg) |

Method A’s lower temperature and THF solvent system reduce side reactions, making it preferable for large-scale production.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from acetone/water (3:1 v/v) reduces residual solvents to <500 ppm, meeting ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring in the tetrahydroquinoline core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it could inhibit key enzymes in cancer cell proliferation or disrupt bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethylacetamide

- N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-benzylacetamide

Uniqueness

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is unique due to the presence of both the methylsulfonyl and phenethyloxalamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications.

Biological Activity

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 461.5 g/mol. The structure features a tetrahydroquinoline moiety linked to a phenethylamine component, with a methylsulfonyl group that may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 461.5 g/mol |

| CAS Number | 941940-31-4 |

Preliminary studies suggest that this compound may act as a selective antagonist of the cannabinoid receptor type 1 (CB1R), which is crucial for mediating the effects of cannabinoids like Δ⁹-tetrahydrocannabinol (THC) . This interaction points to potential applications in managing conditions related to the endocannabinoid system.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties . The tetrahydroquinoline structure is often associated with neuroprotection, suggesting that this compound might help in treating neurodegenerative diseases .

2. Anti-inflammatory Activity

The presence of the methylsulfonyl group is believed to contribute to anti-inflammatory effects . Studies have shown that compounds with similar structures can inhibit inflammatory pathways, leading to reduced symptoms in models of inflammation .

Case Studies and Research Findings

Several case studies have evaluated the biological activity of related compounds:

- Study on Cannabinoid Receptors : A study demonstrated that analogs of this compound effectively inhibited CB1R activation in vitro, suggesting potential use in treating conditions exacerbated by cannabinoid activity .

- Neuroprotection in Animal Models : In vivo studies indicated that related compounds provided significant neuroprotection against excitotoxicity in rodent models. This suggests that this compound may possess similar protective effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine core via sulfonylation of tetrahydroquinoline precursors (e.g., using methanesulfonyl chloride under basic conditions).

- Step 2 : Oxalamide coupling between the amine intermediate and phenethyl oxalic acid derivatives. This step often employs coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or DCM) .

- Optimization : Reaction yields are sensitive to temperature (0–25°C), stoichiometry of coupling agents, and purification via HPLC or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR confirm regiochemistry of the methylsulfonyl group and oxalamide linkage. Key signals include sulfonamide protons (~3.0 ppm) and oxalamide carbonyl carbons (~160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing it from byproducts .

- X-ray Crystallography : If crystalline, this resolves stereochemical ambiguities in the tetrahydroquinoline ring .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replacing methylsulfonyl with ethanesulfonyl or altering the phenethyl group) to assess impact on target binding .

- In Vitro Assays : Measure IC values against enzymes (e.g., kinases or proteases) using fluorescence polarization or radiometric assays. Compare activity trends with computational docking models (e.g., AutoDock Vina) .

- Data Interpretation : Correlate electronic effects (e.g., sulfonyl group electron-withdrawing properties) with inhibitory potency. Contradictions in activity may arise from off-target interactions, requiring counter-screening .

Q. How can researchers resolve contradictory data in pharmacokinetic (PK) studies, such as discrepancies between in vitro and in vivo metabolic stability?

- Methodology :

- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify primary metabolic pathways (e.g., cytochrome P450-mediated oxidation of the tetrahydroquinoline ring) .

- In Vivo Validation : Perform radiolabeled tracer studies in rodent models to track metabolite formation. Discrepancies often stem from species-specific enzyme expression or tissue distribution .

- Mitigation : Introduce steric hindrance (e.g., fluorination of vulnerable positions) or formulate with CYP inhibitors to enhance stability .

Q. What experimental designs are recommended for evaluating target selectivity in complex biological matrices?

- Methodology :

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates to capture interacting proteins, followed by LC-MS/MS identification .

- Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange dye) to identify targets stabilized by compound binding .

- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing loss of compound efficacy in cells lacking the putative target gene .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Methodology :

- Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., NCI-60 panel) with rigorous controls for cell viability (MTT assay) and apoptosis markers (Annexin V/PI staining) .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways differentially regulated in sensitive vs. resistant cells. Contradictions may arise from genetic heterogeneity or variations in efflux pump expression .

- Orthogonal Assays : Validate findings with 3D spheroid models or patient-derived xenografts (PDX) to mimic in vivo complexity .

Methodological Resources

- Synthetic Protocols : Refer to PubChem entries for analogous tetrahydroquinoline sulfonamides (e.g., CID 954069-10-4) .

- SAR Templates : Compare with structurally related oxalamides in kinase inhibitor libraries (e.g., CID 868982-44-9) .

- Data Repositories : Access crystallographic data via Cambridge Structural Database (CSD) or biological activity profiles in ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.